N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[3-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11(21)19-13-6-4-5-12(9-13)16(22)10-18(24)14-7-2-3-8-15(14)20-17(18)23/h2-9,24H,10H2,1H3,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMALSVBWSOHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.
Coupling Reaction: The acetylated indole is coupled with 3-aminophenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl groups present in the structure.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex indole structure, which is known for its biological activity. The indole ring system is often associated with a variety of pharmacological effects, including anticancer and antimicrobial activities. The presence of the hydroxy and acetamide functional groups enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Line Studies : Research indicates that this compound demonstrates significant inhibitory effects on the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented:
- Bacterial Inhibition : In vitro studies reveal that this compound exhibits antibacterial activity comparable to standard antibiotics such as ampicillin and streptomycin. The minimal inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antimicrobial therapies .
Biochemical Mechanisms
The biochemical mechanisms underlying the activities of this compound are of particular interest:
Apoptosis Induction
The compound triggers apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This apoptotic effect is crucial for its anticancer properties.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial efficacy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide involves its interaction with cellular proteins that regulate apoptosis and cell cycle progression. It has been shown to activate the p53 pathway, leading to increased expression of pro-apoptotic proteins such as Bax . This results in the induction of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Indole Derivatives
(a) Antitumor Indole Acetamides
- (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA) Structure: Shares the 3-hydroxy-2-oxoindole core but uses an ethyl linker instead of a phenyl group. Activity: Exhibits potent antitumor effects against colon cancer (HT-29 and CT26 cells) by activating the STAT1 pathway, inducing mitochondrial apoptosis, and upregulating caspase-3/9 activity. IC50 values for apoptosis-related markers are dose-dependent .
(b) 2-Oxoindoline Derivatives
- Compound 2, 15, 1-F (): Structure: Variants include substitutions like phenethyl, naphthyl, or triazolyl groups on the acetamide nitrogen.
Antioxidant and Anti-Inflammatory Derivatives
- N-(Substituted Phenyl)-2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl) Acetamides (): Structure: Hydroxyimino group at position 3 of the indole, with halogenated phenyl rings (e.g., Cl, Br at ortho/meta positions). Activity: Compounds 3j and 3a show superior antioxidant activity (FRAP and DPPH assays) due to electron-withdrawing substituents enhancing radical scavenging . Comparison: The target compound lacks hydroxyimino groups, suggesting divergent mechanisms (e.g., antitumor vs. antioxidant).
Thiazolidinone- and Thioxo-Modified Indoles
- N-(3,4-Dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide (): Structure: Incorporates a thiazolidinone-thioxo moiety, increasing structural complexity. Comparison: The target compound’s simpler structure may offer synthetic accessibility over these derivatives.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide, a compound derived from indole derivatives, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H17N2O4, with a molecular weight of 325.34 g/mol. The structure features an indole moiety linked to an acetamide group, which is critical for its biological interactions.
Research indicates that this compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of Tumor Growth : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, one derivative demonstrated anti-proliferative effects against colon cancer cells by modulating the STAT1 signaling pathway, leading to apoptosis in tumor cells .
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which may help mitigate oxidative stress in cells .
- Antimicrobial Properties : Similar compounds have been reported to exhibit antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antimicrobial effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | Colon cancer SK-mel-110 | < 25 | Induction of apoptosis via STAT1 pathway |
| Antioxidant | Various | Not specified | Reduction of oxidative stress |
| Antimicrobial | Gram-positive bacteria | < 50 | Disruption of bacterial cell wall |
Case Studies
- Colon Cancer Inhibition : A study focused on a related compound showed significant inhibition of colon tumor growth in xenograft models. The treatment reshaped the tumor microenvironment by decreasing myeloid-derived suppressor cells and increasing tumor-infiltrating lymphocytes .
- Cytotoxicity in Cancer Models : Another investigation revealed that derivatives with similar structures displayed cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and Jurkat (leukemia), with IC50 values comparable to established chemotherapeutics like doxorubicin .
Q & A
Q. What mechanistic evidence supports STAT1 pathway activation as a primary antitumor mechanism?
- STAT1 Phosphorylation : Western blotting shows dose-dependent upregulation of phosphorylated STAT1 (p-STAT1) in HT-29 cells, with no effect on STAT2/3. Tofacitinib (a JAK/STAT inhibitor) reverses this effect, confirming pathway specificity .
- Downstream Targets : STAT1 activation correlates with increased Bax/Bcl-2 ratio, caspase-3/9 activation, and p53-mediated transcription of pro-apoptotic genes (e.g., PUMA). STAT1 siRNA knockdown abolishes EA-induced apoptosis .
Q. How might this compound be integrated with immunotherapy or targeted therapies?
- Combination with Checkpoint Inhibitors : EA enhances IFN-γ signaling, which synergizes with anti-PD-1/PD-L1 therapies by increasing tumor immunogenicity and T-cell infiltration. Preclinical models show reduced MDSC populations and delayed tumor progression .
- Synergy with Chemotherapeutics : Co-treatment with 5-fluorouracil or oxaliplatin is hypothesized to overcome chemoresistance via STAT1-mediated suppression of anti-apoptotic proteins (e.g., Bcl-xL) .
Q. How are contradictions in IC₅₀ values across cell lines addressed experimentally?
- Cell Line Heterogeneity : Variability in IC₅₀ (e.g., HT-29 vs. SW480) is attributed to differences in STAT1 basal expression and mitochondrial priming. STAT1-knockout cells show reduced sensitivity, emphasizing pathway dependency .
- Pharmacokinetic Profiling : Plasma stability and metabolite analysis (via LC-MS) identify active derivatives, ensuring consistent bioactivity across models .
Q. What experimental strategies validate the specificity of STAT1 activation over other STAT family members?
- Selective Inhibition : JAK/STAT inhibitors (e.g., tofacitinib) and siRNA silencing are used to isolate STAT1 effects. No changes in STAT2/3 phosphorylation or expression are observed .
- Transcriptomic Analysis : RNA-seq reveals STAT1-specific gene signatures (e.g., IRF1, CASP1), with no overlap with STAT3-regulated genes (e.g., Bcl-2, survivin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
